4-Chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone
Overview
Description
4-Chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C12H11ClN2O2 and its molecular weight is 250.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 30.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66083. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Herbicide Action and Plant Toxicity
4-Chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone, a substituted pyridazinone compound, has been studied for its action as a herbicide. Research has shown that compounds like pyrazon (5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone), which have a similar structure, can inhibit photosynthesis in plants like barley. This inhibition is a primary factor contributing to their phytotoxicity, making them effective as herbicides. Modifications to the pyrazon molecular structure resulted in compounds with enhanced biological properties, including resistance to metabolic detoxication in plants and interference with chloroplast development, which are essential for effective herbicidal action (Hilton et al., 1969).
Chemical Analysis and Impurities Detection
A study focused on the gas chromatographic determination of pyrazon (a related compound) and its impurities, including the non-active isomer and unreacted precursors. This research is significant for understanding the chemical composition and purity of herbicide formulations containing pyrazon, which shares a structural similarity with this compound. It's crucial for ensuring the quality and safety of herbicidal products (Výboh et al., 1974).
Bacterial Degradation and Environmental Impact
Research into the bacterial degradation of 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone, which is structurally similar to this compound, revealed the isolation of four metabolites from the culture medium of bacteria. These findings are significant for understanding the environmental impact and breakdown of pyridazinone-based compounds in nature. The study proposed a pathway for the bacterial degradation of these compounds, highlighting their interaction with the environment and potential ecological implications (de Frenne et al., 1973).
Synthesis and Chemical Reactions
The synthesis and reactions of various pyridazinones, including those similar to this compound, have been explored. This research provides insights into the chemical properties and potential applications of these compounds. The study covers various reactions and derivatives, enhancing our understanding of their chemical behavior and potential uses in different fields (Abdel, 1991).
Properties
IUPAC Name |
4-chloro-5-ethoxy-2-phenylpyridazin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-10-8-14-15(12(16)11(10)13)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTBPXHUBFHCQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203610 | |
Record name | 4-Chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671231 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5509-73-9 | |
Record name | 4-Chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005509739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC66083 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66083 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQW2K9H9FX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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